3,3-Difluorocyclobutane-1-sulfonyl chloride

概要

説明

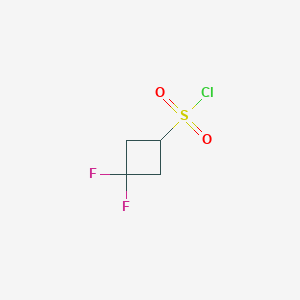

3,3-Difluorocyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF2O2S and a molecular weight of 190.59 g/mol . It consists of a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro) and a sulfonyl chloride group at the first position of the cyclobutane. This unique combination of functional groups makes it a versatile compound in various scientific research applications.

準備方法

The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

化学反応の分析

3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

-

Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack by compounds with electron-donating atoms like alcohols, amines, or thiols. This reaction can lead to the formation of new C-O, C-N, or C-S bonds, respectively.

- Example: this compound + ROH → R-O-SO2-C(F)2-cyclobutane + HCl (R = alkyl group)

- Example: this compound + RNH2 → R-N(H)-SO2-C(F)2-cyclobutane + HCl (R = alkyl/aryl group)

科学的研究の応用

Synthesis Pathways

- Direct Fluorination : Involves the introduction of fluorine atoms into cyclobutane derivatives.

- Nucleophilic Substitution : Utilizes nucleophiles to replace the chlorine atom in sulfonyl chloride.

- Multigram Synthesis : Techniques to produce larger quantities for industrial applications.

Medicinal Chemistry

3,3-Difluorocyclobutane-1-sulfonyl chloride is utilized as a building block in the development of pharmaceuticals. Its unique structural features enhance metabolic stability and bioavailability of drug candidates. The incorporation of fluorine increases the lipophilicity and binding affinity of compounds targeting biological systems.

Case Study: Drug Development

A notable application is in the synthesis of inhibitors for specific enzymes involved in cancer pathways. For instance, derivatives of this compound have shown potential as inhibitors for P2X3 receptors, which are implicated in pain signaling and respiratory diseases .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives such as amides and esters.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Mild to moderate conditions |

| Reduction | Alcohols | Lithium aluminum hydride |

| Hydrolysis | Sulfonic acids | Aqueous acidic or basic |

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. Preliminary studies indicate that it can modulate enzyme activity through nucleophilic interactions facilitated by its reactive sulfonyl group.

Case Study: Protein Binding

Research has demonstrated that derivatives can bind to target proteins through hydrophobic interactions, enhancing their therapeutic potential. The fluorine atoms may act as weak hydrogen bond acceptors, improving binding affinity .

Future Research Directions

Ongoing research focuses on:

- In Vivo Studies : Evaluating safety and efficacy in animal models.

- Structural Modifications : Assessing how variations affect biological activity.

- Mechanistic Studies : Understanding molecular interactions with target proteins.

作用機序

The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.

類似化合物との比較

3,3-Difluorocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds. Some similar compounds include:

3,4-Difluorobenzenesulfonyl chloride: This compound also contains fluorine atoms and a sulfonyl chloride group but differs in its aromatic ring structure.

Cyclobutanesulfonyl chloride: Lacks the fluorine atoms, which can significantly alter its reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclobutane ring, fluorine atoms, and a sulfonyl chloride group, making it a valuable compound in various research and industrial applications.

生物活性

3,3-Difluorocyclobutane-1-sulfonyl chloride (DFCSC) is an organosulfur compound with the molecular formula C₄H₅ClF₂O₂S. It features a cyclobutane ring with two fluorine substituents on the third carbon and a sulfonyl chloride functional group. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and drug design.

- Molecular Weight : 192.61 g/mol

- IUPAC Name : this compound

- CAS Number : 1310729-90-8

- Physical State : Liquid, sensitive to moisture

Electrophilic Reactions

DFCSC's sulfonyl chloride group allows it to participate in electrophilic reactions, which are crucial for modifying biomolecules. This reactivity can lead to:

- Protein Modification : Interactions with amino acid side chains can affect protein function and stability.

- Nucleic Acid Interactions : Potential to modify DNA or RNA structures, impacting gene expression and replication processes.

1. Interaction Studies

Research has indicated that compounds similar to DFCSC can interact with various biological molecules, leading to insights into their mechanisms of action. For example:

- Kinase Inhibition : Some studies have shown that sulfonyl chlorides can inhibit protein kinases involved in signaling pathways associated with cancer and inflammation . Such inhibition may provide therapeutic benefits in treating diseases characterized by abnormal kinase activity.

2. Pharmacological Applications

DFCSC has been explored for its potential applications in treating immunological and oncological conditions. Its structural characteristics suggest that it could serve as a lead compound for developing new drugs targeting specific pathways involved in these diseases .

Comparative Analysis of Related Compounds

To better understand DFCSC's potential biological activity, a comparison with structurally related compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2-Difluorobutane-1-sulfonyl chloride | C₄H₇ClF₂O₂S | Similar fluorination pattern; different carbon position |

| 4-Fluorobutane-1-sulfonyl chloride | C₄H₈ClFOS | Contains only one fluorine; different reactivity profile |

| This compound | C₄H₅ClF₂O₂S | Cyclized structure affecting sterics and reactivity |

特性

IUPAC Name |

3,3-difluorocyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYNIWCYMQIZBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-90-8 | |

| Record name | 3,3-difluorocyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。